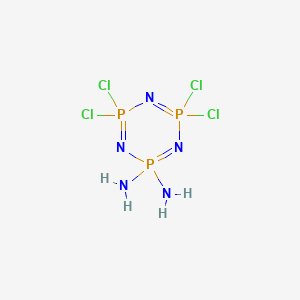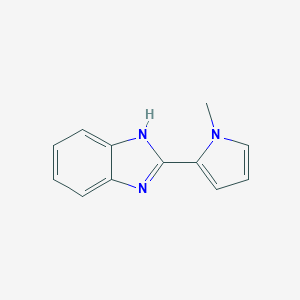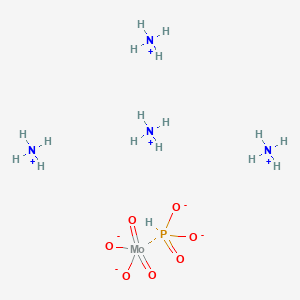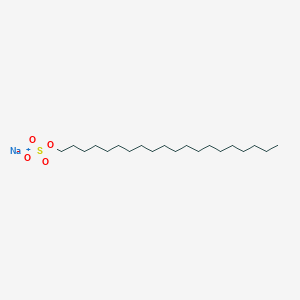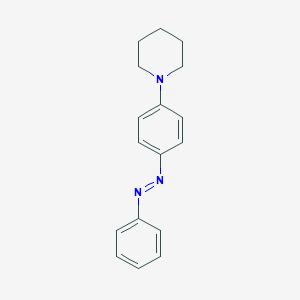
1-(p-(Phenylazo)phenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(p-(Phenylazo)phenyl)piperidine, also known as PAPP, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a member of the azobenzene family and has a molecular weight of 276.4 g/mol. PAPP is a yellow to orange crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Mechanism Of Action
The mechanism of action of 1-(p-(Phenylazo)phenyl)piperidine is not well understood. However, it is believed that 1-(p-(Phenylazo)phenyl)piperidine acts as a photoisomerizable ligand for GPCRs. This means that 1-(p-(Phenylazo)phenyl)piperidine can change its shape upon exposure to light, which can then activate or inhibit the GPCR.
Biochemical And Physiological Effects
1-(p-(Phenylazo)phenyl)piperidine has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(p-(Phenylazo)phenyl)piperidine can activate or inhibit GPCRs, depending on the wavelength of light used. 1-(p-(Phenylazo)phenyl)piperidine has also been shown to affect the activity of ion channels and enzymes.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(p-(Phenylazo)phenyl)piperidine in lab experiments is that it is a relatively simple compound to synthesize. 1-(p-(Phenylazo)phenyl)piperidine is also highly soluble in organic solvents, which makes it easy to work with. However, one limitation of using 1-(p-(Phenylazo)phenyl)piperidine is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research involving 1-(p-(Phenylazo)phenyl)piperidine. One area of research is to further investigate the mechanism of action of 1-(p-(Phenylazo)phenyl)piperidine. This could involve using advanced imaging techniques to visualize the binding of 1-(p-(Phenylazo)phenyl)piperidine to GPCRs. Another area of research is to explore the potential therapeutic applications of 1-(p-(Phenylazo)phenyl)piperidine. For example, 1-(p-(Phenylazo)phenyl)piperidine could be used as a tool to develop drugs that target specific GPCRs. Finally, researchers could investigate the use of 1-(p-(Phenylazo)phenyl)piperidine in optogenetics, which is a technique that uses light to control the activity of cells in the brain.
Synthesis Methods
The synthesis of 1-(p-(Phenylazo)phenyl)piperidine is a multistep process that involves the reaction of p-nitroaniline with sodium nitrite in the presence of hydrochloric acid to form a diazonium salt. This salt is then coupled with p-phenylenediamine in the presence of sodium acetate to form the azobenzene derivative. Finally, the azobenzene derivative is reduced with sodium borohydride to form 1-(p-(Phenylazo)phenyl)piperidine.
Scientific Research Applications
1-(p-(Phenylazo)phenyl)piperidine has been used in a variety of scientific research applications. One of the most significant uses of 1-(p-(Phenylazo)phenyl)piperidine is in the study of G protein-coupled receptors (GPCRs). GPCRs are a family of membrane proteins that are involved in a wide range of physiological processes, including vision, smell, and hormone regulation. 1-(p-(Phenylazo)phenyl)piperidine has been used as a tool to study the binding and activation of GPCRs.
properties
CAS RN |
10282-35-6 |
|---|---|
Product Name |
1-(p-(Phenylazo)phenyl)piperidine |
Molecular Formula |
C17H19N3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
phenyl-(4-piperidin-1-ylphenyl)diazene |
InChI |
InChI=1S/C17H19N3/c1-3-7-15(8-4-1)18-19-16-9-11-17(12-10-16)20-13-5-2-6-14-20/h1,3-4,7-12H,2,5-6,13-14H2 |
InChI Key |
PYSGWVDDUWPEEC-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)N=NC3=CC=CC=C3 |
synonyms |
4-N-PIPERIDINYLAZOBENZENE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




